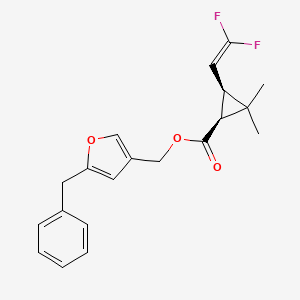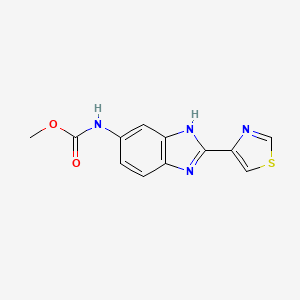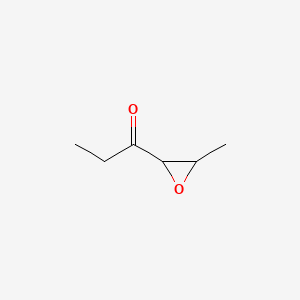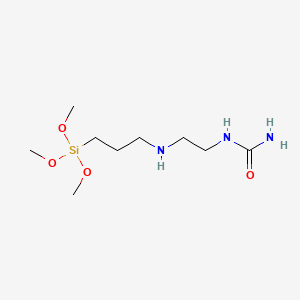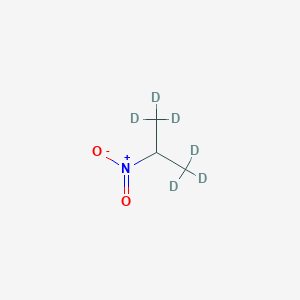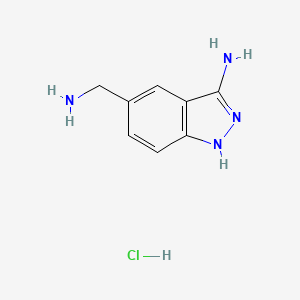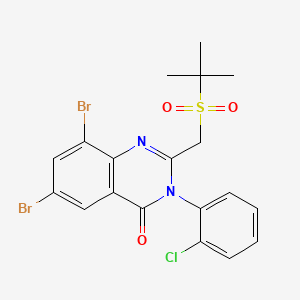
N,N''-(Iminoethylene)diurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’'-(Iminoethylene)diurea is a chemical compound with the molecular formula C6H15N5O2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of an iminoethylene group and two urea groups, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’'-(Iminoethylene)diurea typically involves the reaction of ethylenediamine with urea under controlled conditions. The reaction is carried out in an aqueous medium, and the temperature is maintained at around 100°C to facilitate the formation of the desired product. The reaction can be represented as follows:
Ethylenediamine+Urea→N,N”-(Iminoethylene)diurea
Industrial Production Methods
In industrial settings, the production of N,N’'-(Iminoethylene)diurea is scaled up using continuous flow reactors. This method ensures a consistent supply of the compound with high purity. The reaction conditions are optimized to achieve maximum yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N,N’'-(Iminoethylene)diurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The urea groups in the compound can participate in substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Oxidized derivatives of N,N’'-(Iminoethylene)diurea.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with various functional groups replacing the urea groups.
Scientific Research Applications
N,N’'-(Iminoethylene)diurea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiozonant, protecting plant tissues from oxidative injury caused by ozone.
Medicine: Explored for its potential therapeutic properties, including its role in modulating oxidative stress.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of N,N’'-(Iminoethylene)diurea involves its interaction with molecular targets and pathways related to oxidative stress. The compound is known to activate antioxidant defense mechanisms, thereby protecting cells and tissues from oxidative damage. Key molecular targets include enzymes involved in the antioxidant defense system, such as superoxide dismutase and catalase.
Comparison with Similar Compounds
Similar Compounds
Ethylenediurea: Similar in structure but with different functional groups.
N,N’'-(Iminodiethylene)diurea: Another related compound with slight variations in the molecular structure.
Uniqueness
N,N’'-(Iminoethylene)diurea is unique due to its specific iminoethylene group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific chemical reactivity and stability.
Properties
CAS No. |
23270-61-3 |
|---|---|
Molecular Formula |
C6H15N5O2 |
Molecular Weight |
189.22 g/mol |
IUPAC Name |
2-[2-(carbamoylamino)ethylamino]ethylurea |
InChI |
InChI=1S/C6H15N5O2/c7-5(12)10-3-1-9-2-4-11-6(8)13/h9H,1-4H2,(H3,7,10,12)(H3,8,11,13) |
InChI Key |
QZFZMOICRGKJNU-UHFFFAOYSA-N |
Canonical SMILES |
C(CNC(=O)N)NCCNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[(3'-chloro-2-fluoro-6-methoxy[1,1'-biphenyl]-3-yl)methyl]phenyl]-N'-ethylUrea](/img/structure/B13752966.png)
![1,7-Bis(dimethylamino)-4-[2-(2-phenylethyl)phenyl]heptan-4-ol--hydrogen chloride (1/2)](/img/structure/B13752969.png)

